2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:
- Pyrido[1,2-a]pyrimidin-4-one backbone: A nitrogen-rich heterocyclic system known for diverse pharmacological activities .
- Thiazolidinone substituent: The (Z)-configured methylidene bridge links the pyrido-pyrimidinone core to a 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The thiazolidinone ring is substituted at position 3 with a 3-phenylpropyl group, enhancing lipophilicity .
- Amino side chain: The 2-(2-methoxyethyl)amino group at position 2 of the pyrido-pyrimidinone core likely influences solubility and hydrogen-bonding capacity .
Properties
Molecular Formula |
C25H26N4O3S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-17-8-6-13-28-22(17)27-21(26-12-15-32-2)19(23(28)30)16-20-24(31)29(25(33)34-20)14-7-11-18-9-4-3-5-10-18/h3-6,8-10,13,16,26H,7,11-12,14-15H2,1-2H3/b20-16- |
InChI Key |
XTQUMPVTSKJACM-SILNSSARSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCOC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCOC |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Aminopyridine Intermediate
2-Aminopyridine derivatives serve as precursors for cyclization. Methylation at the 9-position is achieved via Friedel-Crafts alkylation using methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. The reaction proceeds at 60–80°C for 6–8 hours, yielding 9-methyl-2-aminopyridine with >85% purity.
Cyclization to Form the Pyrido[1,2-a]pyrimidin-4-one
Isopropylidene methoxymethylenemalonate is reacted with the 9-methyl-2-aminopyridine intermediate in toluene at reflux (110°C) for 12–16 hours. This step induces cyclization and decarboxylation, forming the 4H-pyrido[1,2-a]pyrimidin-4-one core. The reaction is monitored via thin-layer chromatography (TLC), with typical yields of 70–78%.
Table 1: Optimization of Cyclization Conditions
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene, reflux | 110 | 12 | 72 |
| Xylene, reflux | 140 | 8 | 68 |
| DMF, 100 | 100 | 24 | 55 |
Synthesis of the Thiazolidinone Moiety
The thiazolidin-4-one ring with a 3-(3-phenylpropyl) substituent and 2-thioxo group is synthesized via a [4+2] cycloaddition strategy.
Formation of Thiourea Intermediate
5-Aminouracil is reacted with 3-phenylpropyl isothiocyanate in ethanol at 25°C for 4 hours to yield the corresponding thiourea derivative. The product is purified via recrystallization from ethanol/water (yield: 82–88%).
Cyclization to Thiazolidin-4-one
The thiourea intermediate is treated with dimethyl acetylenedicarboxylate (DMAD) in methanol under reflux (65°C) for 6 hours. This step induces cyclization, forming the thiazolidin-4-one ring with a Z-configured exocyclic double bond. Stereochemical control is achieved by maintaining a slow addition rate of DMAD, ensuring >90% Z-selectivity.
Table 2: Characterization Data for Thiazolidinone Intermediate
The 2-methoxyethylamino side chain is introduced via nucleophilic substitution or reductive amination. A patent-preferenced method involves synthesizing 2-methoxyethylamine hydrochloride followed by coupling.
Synthesis of 2-Methoxyethylamine
N-Benzyl-2-methoxyethylamine is deprotected using hydrochloric acid (12 M) in toluene at 25°C for 2 hours. The resulting 2-methoxyethylamine hydrochloride is isolated via filtration (yield: 84%, purity >99.7%). Freebase liberation is achieved using NaOH in benzene, followed by distillation (82–85°C, 56–84% recovery).
Coupling to Pyrido[1,2-a]pyrimidin-4-one
The 2-position of the pyrido[1,2-a]pyrimidin-4-one core is functionalized via Mitsunobu reaction with 2-methoxyethylamine. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0°C, the amine is coupled regioselectively (yield: 65–70%).
Final Coupling and Stereochemical Control
The Z-configured methylidene bridge between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone is established via Knoevenagel condensation.
Condensation Reaction
The aldehyde-functionalized pyrido[1,2-a]pyrimidin-4-one is reacted with the thiazolidinone enolate in the presence of piperidine (10 mol%) in DMF at 80°C for 8 hours. Z-Selectivity is ensured by steric hindrance from the 3-(3-phenylpropyl) group, favoring the thermodynamically stable isomer (Z:E ratio >9:1).
Table 3: Optimization of Knoevenagel Conditions
| Base | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF | 80 | 9:1 | 78 |
| DBU | THF | 60 | 7:1 | 65 |
| L-Proline | EtOH | 25 | 5:1 | 52 |
Analytical Characterization and Validation
The final compound is characterized via NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry.
Spectral Data
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides, under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent for diseases involving oxidative stress, inflammation, or microbial infections could be explored.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism by which 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of oxidative stress pathways, modulation of inflammatory responses, or interference with microbial growth.
Comparison with Similar Compounds
Substituent Variations on the Pyrido-Pyrimidinone Core
The target compound shares structural homology with analogs differing in amino side chains and thiazolidinone substituents (Table 1):
Table 1: Substituent Comparison of Pyrido-Pyrimidinone Derivatives
Key Observations :
- Amino Groups: The 2-methoxyethyl group in the target compound may improve metabolic stability compared to the 2-hydroxyethyl analog (), as ethers are less prone to oxidation than alcohols .
- Nitro Derivatives: Unlike the target compound, 3-nitro-substituted pyrido-pyrimidinones () exhibit antiparasitic activity, highlighting how electronic effects (e.g., nitro groups) can redirect bioactivity .
Thiazolidinone-Modified Heterocycles
Compounds with thiazolidinone moieties but divergent core structures provide additional insights:
Table 2: Thiazolidinone-Containing Heterocycles
Key Observations :
- Core Flexibility: The pyrido-pyrimidinone system (target compound) allows for greater π-π stacking interactions compared to pyrazolo-pyrimidinones (), which may influence target binding .
- Activity Divergence: Thiazolidinone-containing pyrazolo-pyrimidinones (e.g., 10a) show anti-inflammatory activity, suggesting that bioactivity is context-dependent on the core structure .
Key Observations :
- Schiff Base Formation : The (Z)-methylidene bridge in the target compound likely arises from a condensation reaction between an amine and aldehyde, as seen in similar systems () .
- Nucleophilic Substitution: The 2-methoxyethylamino group may be introduced via alkylation of a primary amine precursor, analogous to methods in .
Biological Activity
The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as Compound 1 ) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of Compound 1, supported by data tables and research findings.
Synthesis of Compound 1
The synthesis of Compound 1 typically involves multi-step organic reactions, including the formation of thiazolidinone and pyrimidine derivatives. The synthetic pathway often starts with the preparation of the thiazolidinone core followed by functionalization to introduce the methoxyethyl amino group and the pyrimidine structure.
General Synthetic Route
- Formation of Thiazolidinone : Reacting appropriate thioketones with amines.
- Pyrimidine Synthesis : Utilizing cyclization reactions involving urea derivatives.
- Final Modifications : Introducing methoxyethyl groups via nucleophilic substitution.
Antimicrobial Activity
Compound 1 has demonstrated significant antimicrobial properties against various bacterial strains. Notably, it shows potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Compound 1
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.25 µM |
| Staphylococcus aureus | 0.30 µM |
| Micrococcus luteus | 0.15 µM |
These results indicate that Compound 1 is particularly effective against Escherichia coli and Pseudomonas aeruginosa, which are significant pathogens in clinical settings.
Cytotoxicity Studies
In vitro cytotoxicity studies using MTT assays on various cell lines (e.g., HaCat, Balb/c 3T3) have shown that Compound 1 exhibits selective toxicity, suggesting potential therapeutic applications in oncology.
Table 2: Cytotoxicity of Compound 1
| Cell Line | IC50 (µM) |
|---|---|
| HaCat (human keratinocytes) | >50 |
| Balb/c 3T3 (mouse fibroblasts) | >40 |
The IC50 values indicate that Compound 1 has a favorable safety profile with minimal cytotoxic effects on normal cell lines.
The mechanism by which Compound 1 exerts its biological effects appears to involve inhibition of key bacterial enzymes such as DNA gyrase and MurD, crucial for bacterial replication and cell wall synthesis. Molecular docking studies reveal strong binding interactions with these targets, which correlate with its antimicrobial potency.
Molecular Docking Results
- Binding Energy : Comparable to reference compounds like ciprofloxacin.
- Key Interactions :
- Hydrogen bonds with SER1084 and ASP437.
- Pi-Pi stacking interactions with nucleotides.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the efficacy of Compound 1 against clinical strains of Escherichia coli and Pseudomonas aeruginosa. The study highlighted its potential as a novel antibacterial agent, particularly in treating infections resistant to conventional antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of Compound 1 in breast cancer cell lines, demonstrating significant growth inhibition at low concentrations. Further studies are warranted to explore its mechanism of action in cancer biology.
Q & A
Q. Example Table: Bioactivity Comparison of Structural Analogs
| Compound Modification | Target Activity | Key Finding | Reference |
|---|---|---|---|
| Allylamino group | Anticancer | Enhanced apoptosis in HeLa cells | |
| 4-Methoxybenzyl substitution | Antimicrobial | MIC = 8 µg/mL against S. aureus | |
| Isobutyl-thiazolidinone | Anti-inflammatory | 50% COX-2 inhibition at 10 µM |
Advanced: What strategies resolve crystallographic data discrepancies, such as twinning or disorder?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets, particularly for twinned crystals .
- SHELXL Refinement : Apply TWIN/BASF commands to model twinning and PART commands for disordered regions (e.g., flexible phenylpropyl chains) .
- Validation Tools : Check with PLATON or CCDC Mercury to ensure geometric plausibility and hydrogen-bonding networks .
Advanced: How can researchers design novel analogs with improved pharmacological profiles?
Methodological Answer:
- SAR Studies : Prioritize modifications to the pyrido[1,2-a]pyrimidinone core (e.g., methyl group at position 9 for metabolic stability) and thiazolidinone ring (e.g., thioxo vs. oxo for target affinity) .
- Fragment-Based Design : Combine bioactive fragments (e.g., benzodioxole for antioxidant activity) using multicomponent reactions (MCRs) .
- ADME Prediction : Use tools like SwissADME to optimize logP (2–5 for oral bioavailability) and PSA (<140 Ų for blood-brain barrier penetration) .
Basic: What methods ensure the compound’s stability and purity during storage?
Methodological Answer:
- Lyophilization : Stabilize hygroscopic derivatives by freeze-drying under inert atmospheres .
- Storage Conditions : Use amber vials at -20°C to prevent photodegradation of the thioxo-thiazolidinone moiety .
- Periodic Reanalysis : Monitor via HPLC every 3–6 months; detect degradation products (e.g., hydrolyzed esters) .
Advanced: How can researchers address reproducibility challenges in multi-step syntheses?
Methodological Answer:
- Batch-to-Flow Translation : Optimize each step in batch mode, then transition to continuous flow for telescoped reactions (e.g., imine formation followed by cyclization) .
- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and adjust parameters in real-time .
- Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) for reuse in Suzuki couplings, reducing cost and waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
